molecular formula C9H7ClN2O2 B1592453 4-Chloro-7-methoxyquinazolin-6-ol CAS No. 574745-97-4

4-Chloro-7-methoxyquinazolin-6-ol

Cat. No.: B1592453
CAS No.: 574745-97-4
M. Wt: 210.62 g/mol
InChI Key: ZBOFUZBKDHGCAF-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyquinazolin-6-ol is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂O₂. It is a derivative of quinazoline, featuring a chlorine atom at the 4th position, a methoxy group at the 7th position, and a hydroxyl group at the 6th position.

Scientific Research Applications

4-Chloro-7-methoxyquinazolin-6-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-7-methoxyquinazolin-6-ol can be synthesized through several synthetic routes. One common method involves the cyclization of 2-amino-4-chloro-5-methoxybenzoic acid with formamide under acidic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-amino-4-chloro-5-methoxybenzoic acid.

    Reagent: Formamide.

    Conditions: Acidic medium, elevated temperature.

The reaction yields this compound as the final product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxyquinazolin-6-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinazolinone derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the quinazoline ring structure.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), elevated temperature.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., acetone), room temperature.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), low temperature.

Major Products

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxyquinazolin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methoxyquinazoline: Similar structure but lacks the hydroxyl group at the 6th position.

    7-Methoxyquinazolin-4-ol: Similar structure but lacks the chlorine atom at the 4th position.

    4-Chloro-7-methoxyquinoline: Similar structure but has a different ring system (quinoline instead of quinazoline).

Uniqueness

4-Chloro-7-methoxyquinazolin-6-ol is unique due to the presence of both a chlorine atom and a methoxy group on the quinazoline ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

4-chloro-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-3-6-5(2-7(8)13)9(10)12-4-11-6/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOFUZBKDHGCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630880
Record name 4-Chloro-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574745-97-4
Record name 4-Chloro-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Acetoxy-4-chloro-7-methoxyquinazoline, (Example 25-5 in WO01/66099; 10.0 g, 39.6 mmole) was added in portions to a stirred 7N methanolic ammonia solution (220 ml) cooled to 10° C. in an ice/water bath. After stirring for one hour the precipitate was filtered, washed with diethylether and dried thoroughly under high vacuum to give 4-chloro-6-hydroxy-7-methoxyquinazoline (5.65 g, 67.8%); NMR Spectrum: (DMSO d6) 3.96 (s, 3H); 7.25 (s, 1H); 7.31 (s, 1H); 8.68 (s, 1H); Mass Spectrum: (M+H)+ 211.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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